Cas no 1007462-91-0 (1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol)

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol structure
1007462-91-0 structure
Product Name:1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol
CAS-nummer:1007462-91-0
MF:C8H14N2O
MW:154.209561824799
MDL:MFCD08700903
CID:3159730
PubChem ID:23005935
Update Time:2025-04-21

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol
    • 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol
    • CS-0298199
    • STK510299
    • EN300-232170
    • AKOS016345311
    • 1007462-91-0
    • 1-(1-ethyl-5-methylpyrazol-4-yl)ethanol
    • AKOS003673436
    • MDL: MFCD08700903
    • Inchi: 1S/C8H14N2O/c1-4-10-6(2)8(5-9-10)7(3)11/h5,7,11H,4H2,1-3H3
    • InChI-sleutel: VQNLWGKUCODXHS-UHFFFAOYSA-N
    • LACHT: OC(C)C1C=NN(CC)C=1C

Berekende eigenschappen

  • Exacte massa: 154.110613074Da
  • Monoisotopische massa: 154.110613074Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 2
  • Complexiteit: 129
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.4
  • Topologisch pooloppervlak: 38.1Ų

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol Prijsmeer >>

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AB501808-250 mg
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AB501808-500 mg
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AB501808-5 g
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Enamine
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